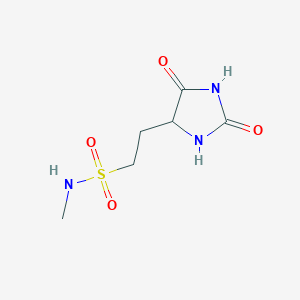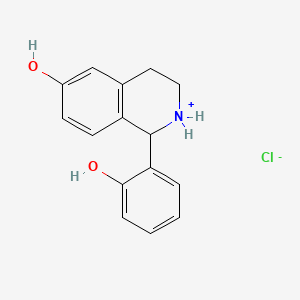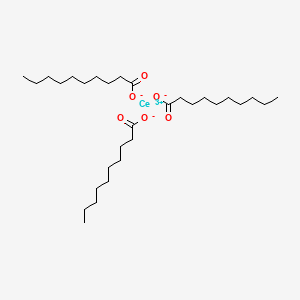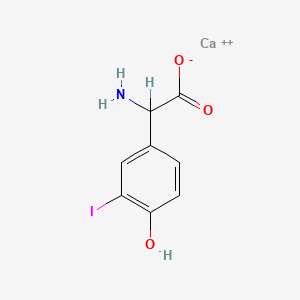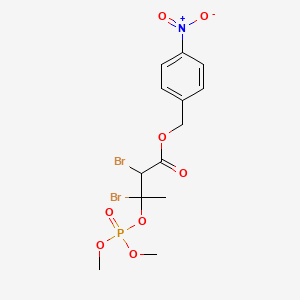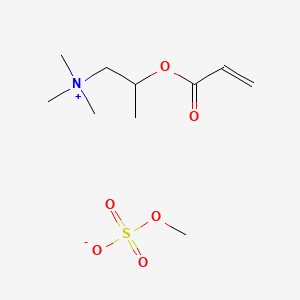
Trimethyl-2-((oxoallyl)oxy)propylammonium methyl sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl-2-((oxoallyl)oxy)propylammonium methyl sulphate is a chemical compound with the molecular formula C10H21NO6S and a molecular weight of 283.34 g/mol . It is known for its unique chemical structure, which includes a propylammonium group and an oxoallyl moiety. This compound is used in various scientific research applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-2-((oxoallyl)oxy)propylammonium methyl sulphate typically involves the reaction of trimethylamine with an oxoallyl-containing compound under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to specific temperatures. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Trimethyl-2-((oxoallyl)oxy)propylammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
科学的研究の応用
Trimethyl-2-((oxoallyl)oxy)propylammonium methyl sulphate is utilized in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a labeling agent in molecular biology experiments.
作用機序
The mechanism of action of Trimethyl-2-((oxoallyl)oxy)propylammonium methyl sulphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Some compounds similar to Trimethyl-2-((oxoallyl)oxy)propylammonium methyl sulphate include:
- Trimethyl(2-((2-methyl-1-oxoallyl)amino)propyl)ammonium methyl sulphate
- Trimethyl-2-((oxoallyl)oxy)propylammonium chloride
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in applications where precise molecular interactions are required .
特性
CAS番号 |
93941-90-3 |
|---|---|
分子式 |
C10H21NO6S |
分子量 |
283.34 g/mol |
IUPAC名 |
methyl sulfate;trimethyl(2-prop-2-enoyloxypropyl)azanium |
InChI |
InChI=1S/C9H18NO2.CH4O4S/c1-6-9(11)12-8(2)7-10(3,4)5;1-5-6(2,3)4/h6,8H,1,7H2,2-5H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChIキー |
SOZZSNIDKONVAY-UHFFFAOYSA-M |
正規SMILES |
CC(C[N+](C)(C)C)OC(=O)C=C.COS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


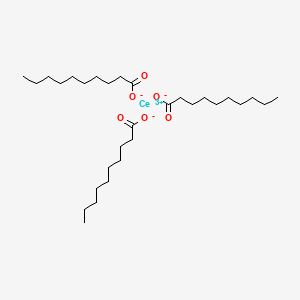
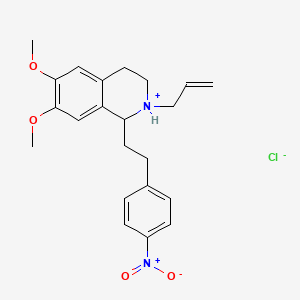
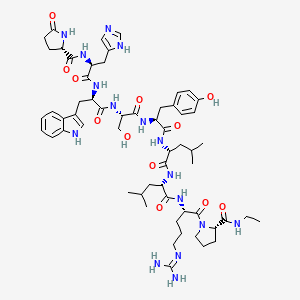
![[1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl-](/img/structure/B13774513.png)
![Benzoic acid, 5-[[4'-[(2,4-diamino-5-sulfophenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt](/img/structure/B13774519.png)
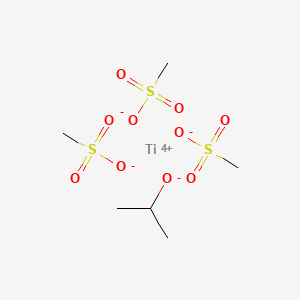
![Butyl hydrogen sulfate;2-[butyl(2-hydroxyethyl)amino]ethanol](/img/structure/B13774527.png)
![Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate](/img/structure/B13774535.png)
![tert-butyl N-[(4-methyl-3-nitrobenzoyl)amino]carbamate](/img/structure/B13774538.png)
